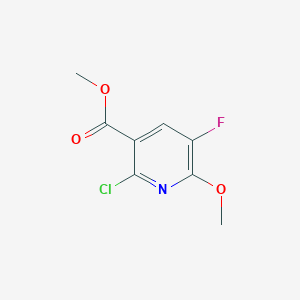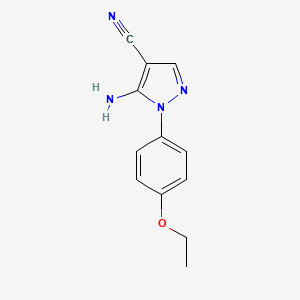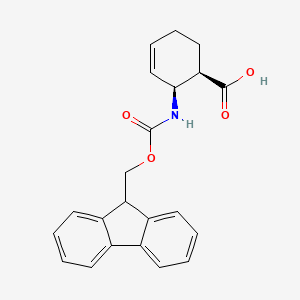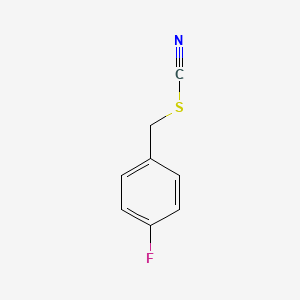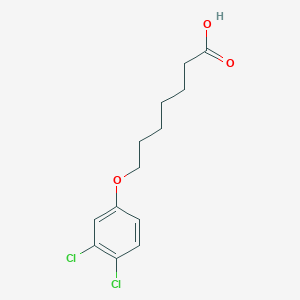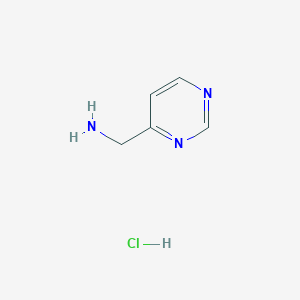
4-(Aminomethyl)pyrimidine hydrochloride
Overview
Description
“4-(Aminomethyl)pyrimidine hydrochloride” is a chemical compound with the molecular formula C5H8ClN3 . It is an aralkylamine and is considered a synthetic intermediate useful for pharmaceutical synthesis . The compound has a molecular weight of 145.59 g/mol .
Molecular Structure Analysis
The InChI code for “4-(Aminomethyl)pyrimidine hydrochloride” is 1S/C5H7N3.ClH/c6-3-5-1-2-7-4-8-5;/h1-2,4H,3,6H2;1H . The compound’s canonical SMILES is C1=CN=CN=C1CN.Cl .
Physical And Chemical Properties Analysis
“4-(Aminomethyl)pyrimidine hydrochloride” has a molecular weight of 145.59 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 1 .
Scientific Research Applications
Application: Anti-inflammatory Activities of Pyrimidines
- Specific Scientific Field : Pharmacology and Medicinal Chemistry .
- Summary of the Application : Pyrimidines, including 4-(Aminomethyl)pyrimidine hydrochloride, are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They are used in the development of drugs for these applications.
- Methods of Application or Experimental Procedures : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-a, nuclear factor kB, leukotrienes, and some interleukins .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR (Structure-Activity Relationship) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Application: Anticancer Activities of Pyrimidines
- Specific Scientific Field : Oncology and Medicinal Chemistry .
- Summary of the Application : Pyrimidines have been found to exhibit anticancer activities. They are used in the development of drugs for cancer treatment .
- Methods of Application or Experimental Procedures : The anticancer effects of pyrimidines are attributed to their ability to inhibit the growth of cancer cells. This is often achieved by interfering with the DNA replication process, thereby preventing the cancer cells from dividing and growing .
- Results or Outcomes : A number of pyrimidines have been found to exhibit potent anticancer effects. Detailed Structure-Activity Relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anticancer activities with minimum toxicity .
Application: Antiviral Activities of Pyrimidines
- Specific Scientific Field : Virology and Medicinal Chemistry .
- Summary of the Application : Pyrimidines, including 4-(Aminomethyl)pyrimidine hydrochloride, have been found to exhibit antiviral activities. They are used in the development of drugs for the treatment of viral infections .
- Methods of Application or Experimental Procedures : The antiviral effects of pyrimidines are attributed to their ability to inhibit the replication of viruses. This is often achieved by interfering with the viral replication process, thereby preventing the virus from multiplying .
- Results or Outcomes : A number of pyrimidines have been found to exhibit potent antiviral effects. Detailed Structure-Activity Relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced antiviral activities with minimum toxicity .
Application: Antibiotic Activities of Pyrimidines
- Specific Scientific Field : Microbiology and Medicinal Chemistry .
- Summary of the Application : Pyrimidines have been found to exhibit antibiotic activities. They are used in the development of drugs for the treatment of bacterial infections .
- Methods of Application or Experimental Procedures : The antibiotic effects of pyrimidines are attributed to their ability to inhibit the growth of bacteria. This is often achieved by interfering with the bacterial replication process, thereby preventing the bacteria from multiplying .
- Results or Outcomes : A number of pyrimidines have been found to exhibit potent antibiotic effects. Detailed Structure-Activity Relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced antibiotic activities with minimum toxicity .
Application: Antifungal Activities of Pyrimidines
- Specific Scientific Field : Mycology and Medicinal Chemistry .
- Summary of the Application : Pyrimidines, including 4-(Aminomethyl)pyrimidine hydrochloride, have been found to exhibit antifungal activities. They are used in the development of drugs for the treatment of fungal infections .
- Methods of Application or Experimental Procedures : The antifungal effects of pyrimidines are attributed to their ability to inhibit the growth of fungi. This is often achieved by interfering with the fungal replication process, thereby preventing the fungi from multiplying .
- Results or Outcomes : A number of pyrimidines have been found to exhibit potent antifungal effects. Detailed Structure-Activity Relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced antifungal activities with minimum toxicity .
Safety And Hazards
properties
IUPAC Name |
pyrimidin-4-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.ClH/c6-3-5-1-2-7-4-8-5;/h1-2,4H,3,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYUPLGHQKJENA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655061 | |
| Record name | 1-(Pyrimidin-4-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)pyrimidine hydrochloride | |
CAS RN |
1138011-17-2 | |
| Record name | 1-(Pyrimidin-4-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



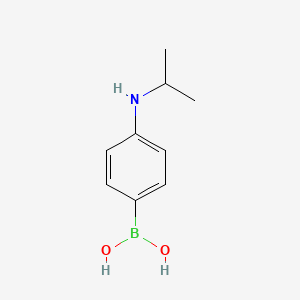
![Cyclopropyl-[4-(2-methoxyethoxy)-benzyl]-amine](/img/structure/B1388061.png)
![5-{[4-(Trifluoromethoxy)phenoxy]methyl}-2-furoic acid](/img/structure/B1388062.png)
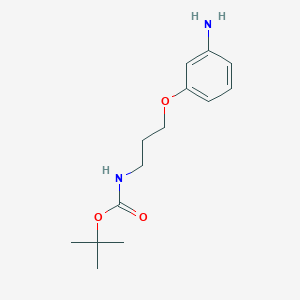
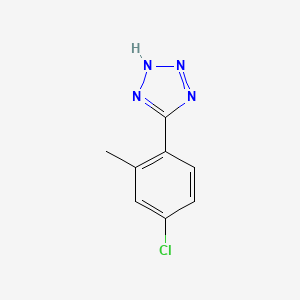
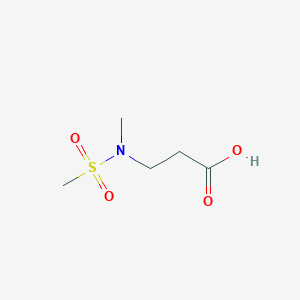
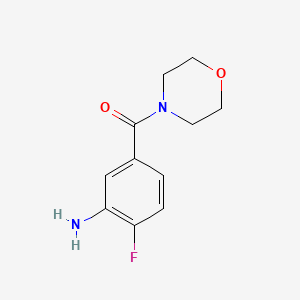
![tert-Butyl 4-hydroxy-4-[(methylamino)methyl]piperidine-1-carboxylate](/img/structure/B1388068.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]-2-chloroacetamide](/img/structure/B1388070.png)
